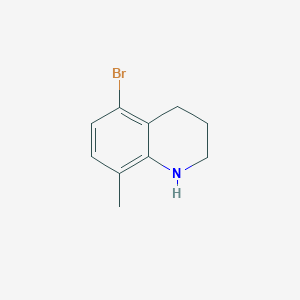
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound. It is a derivative of 8-Methyl-1,2,3,4-tetrahydroquinoline , which is a semi-hydrogenated derivative of quinoline .
Molecular Structure Analysis
The molecular formula of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is C10H12BrN . The InChI code is 1S/C10H12BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is 226.12 g/mol . It is a liquid at room temperature .Scientific Research Applications
1. Synthesis of Indole Derivatives
- Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .
- Methods of Application: The synthesis of indole derivatives involves various methods, including the double Sonogashira reaction .
- Results or Outcomes: The synthesis of indole derivatives has resulted in biologically active compounds that show various vital properties .
2. Medicinal Chemistry of 1,2,3,4-Tetrahydroisoquinoline Analogs
- Application Summary: 1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods of Application: The development of novel THIQ analogs with potent biological activity involves various synthetic strategies .
- Results or Outcomes: The development of THIQ analogs has resulted in compounds with potent biological activity against various diseases .
3. Preparation of Conjunctive Alkenyl-Metal Reagents
- Application Summary: Conjunctive alkenyl-metal reagents are useful in the synthesis of various carbon-carbon bonds .
- Methods of Application: The preparation of new conjunctive alkenyl-metal reagents involves various synthetic strategies .
- Results or Outcomes: The preparation of these reagents has resulted in the formation of various carbon-carbon bonds .
4. Damage to Biological Molecules
- Application Summary: Certain derivatives of 1,2,3,4-tetrahydroquinoline are known for damaging vital molecules of biological importance such as phospholipids, proteins, and DNA .
- Methods of Application: The study of the damaging effects involves various experimental procedures .
- Results or Outcomes: The study has resulted in the understanding of the damaging effects of these compounds on vital biological molecules .
5. C(1)-Functionalization of Tetrahydroisoquinolines
- Application Summary: 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods of Application: The synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline involves various multicomponent reactions .
- Results or Outcomes: The synthesis of these derivatives has resulted in the development of various alkaloids displaying multifarious biological activities .
6. Biological Activities of Indole Derivatives
- Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Methods of Application: The synthesis of indole derivatives involves various synthetic strategies .
- Results or Outcomes: The synthesis of indole derivatives has resulted in compounds with various biological activities .
Safety And Hazards
properties
IUPAC Name |
5-bromo-8-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNQJQODXVMHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



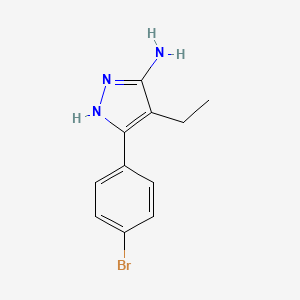
![Methyl 3-methyl-4-[(propan-2-yl)amino]benzoate](/img/structure/B1518516.png)
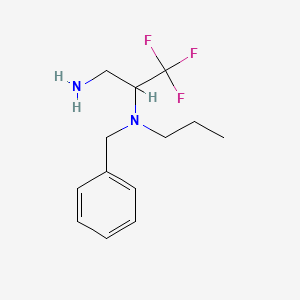
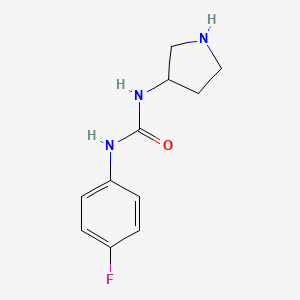
![N-[(1-aminocyclohexyl)methyl]-1H-pyrrole-3-sulfonamide](/img/structure/B1518520.png)
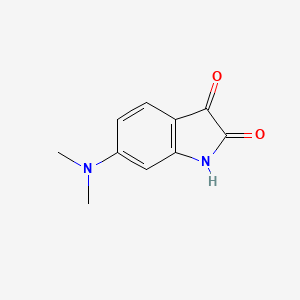
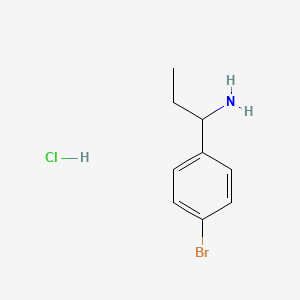
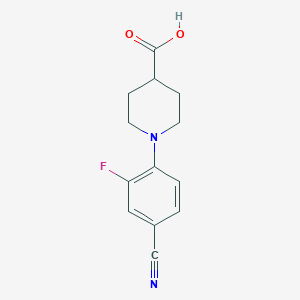
![5-[(3-Bromophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1518530.png)
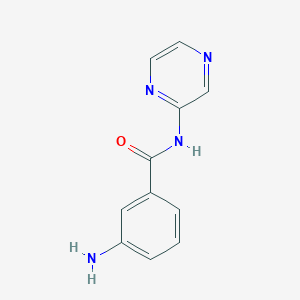
![1-[1-(3-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1518533.png)
![[2-(3-Methanesulfonylphenoxy)pyridin-3-yl]methanamine](/img/structure/B1518535.png)
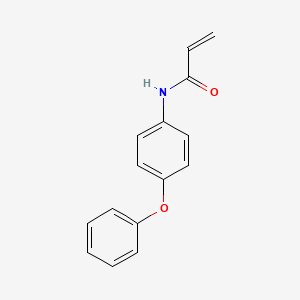
methyl})amine](/img/structure/B1518538.png)